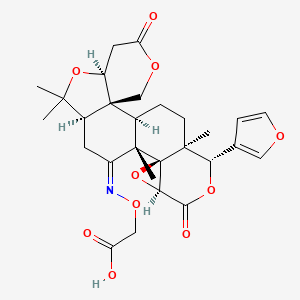![molecular formula C15H12O6 B15288910 2-[(2-carboxyphenoxy)methoxy]benzoic Acid](/img/structure/B15288910.png)
2-[(2-carboxyphenoxy)methoxy]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-carboxyphenoxy)methoxy]benzoic acid is an organic compound belonging to the class of benzoic acids. These compounds contain a benzene ring which bears at least one carboxyl group. This specific compound is characterized by the presence of two carboxyl groups and an ether linkage between two benzene rings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-carboxyphenoxy)methoxy]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-chloromethylbenzoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-hydroxybenzoic acid attacks the chloromethyl group of 2-chloromethylbenzoic acid, forming the ether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-carboxyphenoxy)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The carboxyl groups can be reduced to alcohols under specific conditions.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenols and benzoic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for cleavage reactions.
Major Products
Oxidation: Anhydrides or esters.
Reduction: Alcohols.
Substitution: Phenols and benzoic acids.
Applications De Recherche Scientifique
2-[(2-carboxyphenoxy)methoxy]benzoic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methoxybenzoic acid: Contains a methoxy group instead of the carboxyphenoxy group.
2-hydroxybenzoic acid: Contains a hydroxyl group instead of the carboxyphenoxy group.
Uniqueness
2-[(2-carboxyphenoxy)methoxy]benzoic acid is unique due to its specific structure, which includes two carboxyl groups and an ether linkage between two benzene rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C15H12O6 |
|---|---|
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
2-[(2-carboxyphenoxy)methoxy]benzoic acid |
InChI |
InChI=1S/C15H12O6/c16-14(17)10-5-1-3-7-12(10)20-9-21-13-8-4-2-6-11(13)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19) |
Clé InChI |
SWHSXWLSBBYLGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)OCOC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B15288830.png)
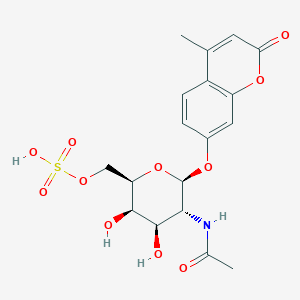
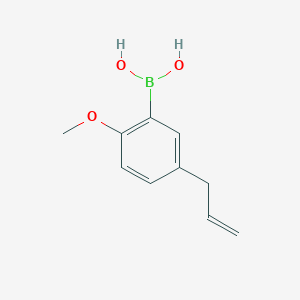
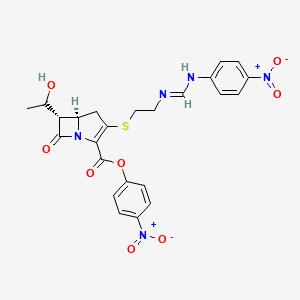

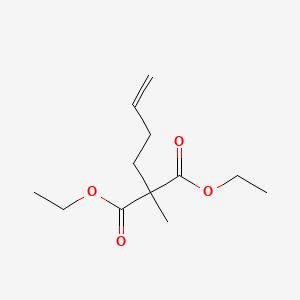
![azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15288872.png)
![5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine](/img/structure/B15288882.png)
![4-(3-chlorophenyl)-1-(3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)piperazin-1-ium-1-olate hydrochloride](/img/structure/B15288885.png)

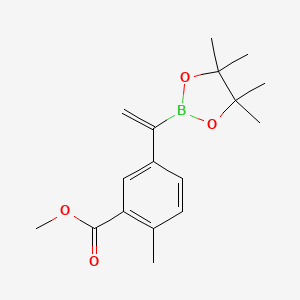
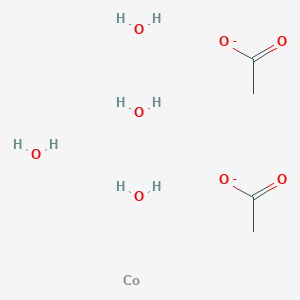
![[4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid](/img/structure/B15288898.png)
